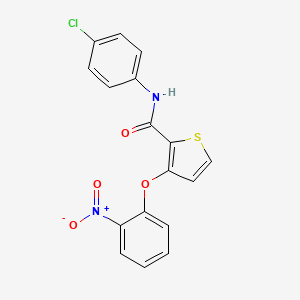

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl and nitrophenoxy substituents in the compound suggests that it may exhibit unique chemical and biological properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, as seen in the preparation of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide . Similarly, the synthesis of N-glycosyl-thiophene-2-carboxamides involves the treatment of thiophenecarbonyl chloride with protected omega-aminoalkylamine . Although the exact synthesis of "this compound" is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, involving the formation of amide bonds and the introduction of nitro and chlorophenyl groups through electrophilic aromatic substitution or related reactions.

Molecular Structure Analysis

Thiophene derivatives exhibit a range of molecular conformations and intermolecular interactions. For instance, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide are stabilized by extensive intramolecular hydrogen bonds . Similarly, 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide shows strong intermolecular hydrogen bonds and π-π interactions contributing to its stability . These findings suggest that "this compound" may also exhibit specific conformational features and intermolecular interactions, which could be elucidated through X-ray crystallography or computational modeling.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including those that lead to the formation of radiosensitizers and bioreductively activated cytotoxins . The presence of electrophilic or basic substituents on the thiophene ring can influence the compound's reactivity and its interaction with biological targets. The nitro group in "this compound" may undergo reduction under bioreductive conditions, potentially leading to cytotoxic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their substituents. For example, the solubility, melting point, and stability can vary significantly. The presence of a nitro group and a chlorophenyl ring in the compound of interest may affect its electron distribution, acidity, and overall reactivity. These properties are crucial for the compound's potential applications in drug design and development.

Scientific Research Applications

Anti-inflammatory and Antioxidant Activities

Compounds structurally related to N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide have been investigated for their anti-inflammatory and antioxidant properties. Acid chloride derivatives of similar compounds were synthesized and screened for in vitro anti-inflammatory and antioxidant activity, showing comparable results to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

Antimicrobial Activities

Another area of research involves the synthesis of compounds with antimicrobial activities. Schiff bases of similar thiophene compounds have been synthesized using the Gewald reaction and tested for antimicrobial activity, providing valuable insights into the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Optical Properties

The solvent effect on absorption and fluorescence spectra of related carboxamides has been studied, revealing that the dipole moments of the excited state were higher than those of the ground state, indicating potential applications in materials science for optical properties (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Anticancer Activities

Thiophene-2-carboxamide derivatives have also been explored for their anticancer activities. Synthesized compounds have shown inhibitory activity against various cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Environmental Applications

Research into thiophene-modified hybrid polymers for heavy metal ion removal from wastewater indicates potential environmental applications. Modified polymers were shown to improve the efficiency of heavy metal ion removal, demonstrating the compound's relevance in environmental sustainability (2020).

properties

IUPAC Name |

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4S/c18-11-5-7-12(8-6-11)19-17(21)16-15(9-10-25-16)24-14-4-2-1-3-13(14)20(22)23/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGJKZNUECTKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)